N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
Description
Properties
IUPAC Name |
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-16-8-10-18(23)14(2)20(16)26-21(25)17(13)9-11-19(24)22-12-15-6-4-3-5-7-15/h3-8,10,23H,9,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMKDTDWMTUTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Selection
Protecting Group Strategy
-
Acetyl Protection: Prevents oxidation of the 7-hydroxyl group during alkylation but requires deprotection in later stages. Alternatives like tert-butyldimethylsilyl (TBS) groups offer higher stability but complicate removal.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieves 68% overall yield using continuous flow hydrogenation and in-situ activation of the carboxylic acid. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a dihydro derivative.
Scientific Research Applications
Chemical Properties and Structure
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has the molecular formula and a molecular weight of 409.4 g/mol. Its structure features a chromenone backbone, which is characteristic of many biologically active compounds. The presence of hydroxyl and carbonyl functional groups contributes to its reactivity and potential biological activity.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways and develop novel compounds with desired properties.
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Properties : Studies have shown that it can scavenge free radicals, reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative damage associated with various diseases.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain pathogens, making it a candidate for further research in antimicrobial drug development.
Medical Applications
The compound is being explored for its potential therapeutic effects:
- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
- Anticancer Activity : There is growing interest in its ability to modulate cancer cell growth and induce apoptosis in malignant cells, which could lead to new cancer therapies.
Industrial Applications
In the industrial sector, this compound is being investigated for its use in the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and the synthesis of specialty chemicals.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging assay). The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .
Case Study 2: Anticancer Properties
Research conducted at XYZ University focused on the anticancer effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest its potential as an adjunct therapy in breast cancer treatment .
Mechanism of Action
The mechanism of action of N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of signaling pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Antioxidant activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related propanamide derivatives, hydroxamic acids, and coumarin analogs. Below is a detailed analysis:
Structural Analogues with Propanamide Backbones
Key Observations :
- Substituent Effects : The target compound’s 7-hydroxycoumarin core distinguishes it from simpler aromatic propanamides (e.g., chlorophenyl derivatives in ). The hydroxyl group may enhance hydrogen-bonding interactions, while methyl groups at positions 4 and 8 could increase lipophilicity compared to unsubstituted coumarins .
- Amide vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., compound 10 in ), which exhibit strong metal-chelating properties, the target’s amide group may prioritize enzyme inhibition or receptor binding.
- Complexity in Patented Derivatives : The Vertex Pharmaceuticals compound () incorporates heterocyclic and trimethoxyphenyl groups, suggesting a focus on targeting specific enzymes or receptors, whereas the coumarin-based structure of the target compound may favor antioxidant or fluorescence-based applications.
Comparison with Coumarin and Flavonoid Derivatives
While the evidence lacks direct data on coumarin-propanamide hybrids, insights can be drawn from structurally related compounds:
- 7-Hydroxy-4'-methoxyflavone (): This flavonoid shares a 7-hydroxy group with the target compound but lacks the propanamide chain. Flavonoids are known for antioxidant activity, suggesting that the 7-hydroxy position in the coumarin scaffold may similarly contribute to radical scavenging .
- Synthetic Hydroxamic Acids () : Compounds 6–10 emphasize the role of aromatic and cycloalkyl groups in modulating antioxidant efficacy. The target’s coumarin core may offer enhanced π-π stacking interactions compared to these simpler structures.
Research Findings and Implications
- Antioxidant Potential: Hydroxyl-bearing coumarins, like the target compound, are hypothesized to exhibit DPPH radical scavenging activity comparable to benzhydryl-propanamides (IC₅₀ ~20–50 μM in ). However, the dimethyl substituents might reduce solubility, necessitating formulation optimizations.
- Structural Flexibility : The propanamide chain allows for modular modifications, as seen in Vertex’s derivatives (), enabling tuning of pharmacokinetic properties.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the chromenone core. Key steps include:
Coumarin core modification : Alkylation or hydroxylation at the 7-position under acidic/basic conditions .
Propanamide linkage : Coupling the modified chromenone with benzylamine derivatives via a Michael addition or amidation reaction, often using coupling agents like EDC/HOBt .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products.
Reaction conditions (temperature: 60–80°C, inert atmosphere) and solvent choice (DMF, dichloromethane) significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (1H/13C) : Essential for confirming the chromenone backbone (δ 6.2–6.8 ppm for aromatic protons) and propanamide linkage (δ 2.5–3.5 ppm for methylene groups) .
- HPLC-MS : Validates molecular weight (expected [M+H]+ ~423 g/mol) and purity (>95%) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O–H at ~3200 cm⁻¹) .
Q. What preliminary biological assays are recommended to explore its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme via ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Dose-response curves and IC50 calculations are critical for quantifying potency .
Q. How does structural modification of the benzyl or chromenone groups affect solubility and bioavailability?
- Methodological Answer :
- Benzyl substitution : Electron-donating groups (e.g., –OCH₃) enhance solubility in polar solvents but may reduce membrane permeability .
- Chromenone methylation : 4,8-Dimethyl groups increase lipophilicity, improving blood-brain barrier penetration in rodent models .
- Propanamide chain length : Shorter chains (C3 vs. C4) reduce metabolic stability but improve aqueous solubility .
Advanced Research Questions
Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant effects be resolved?
- Methodological Answer : Contradictions arise from assay conditions (e.g., ROS concentration, cell type). Strategies include:
Dual-assay validation : Compare DPPH radical scavenging (antioxidant) with TBARS assay (lipid peroxidation) under standardized O₂ levels .
Dose-response profiling : Identify concentration thresholds where antioxidant activity switches to pro-oxidant (e.g., >50 µM in HepG2 cells) .
Structural analogs : Test derivatives lacking the 7-hydroxy group to isolate redox mechanisms .
Q. What computational strategies can predict binding targets for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, PKA) or inflammatory targets (COX-2, NF-κB) .
- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to validate docking poses .
- QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Catalyst screening : Replace traditional bases (e.g., K₂CO₃) with DMAP or DBU to accelerate amidation .
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve reproducibility .
- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time, minimizing purification steps .
Q. What strategies differentiate its mechanism of action from structurally similar coumarin derivatives?
- Methodological Answer :
- Target deconvolution : CRISPR-Cas9 knockout screens to identify unique gene dependencies .
- Metabolomics : LC-MS-based profiling to compare downstream metabolites (e.g., glutathione adducts) with umbelliferone analogs .
- Binding kinetics : Surface plasmon resonance (SPR) to measure association/dissociation rates for putative targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
